![molecular formula C9H16OS B13833652 O-prop-2-enyl hexanethioate](/img/structure/B13833652.png)
O-prop-2-enyl hexanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-prop-2-enyl hexanethioate can be synthesized through the esterification of hexanethioic acid with prop-2-en-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
O-prop-2-enyl hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Wissenschaftliche Forschungsanwendungen
O-prop-2-enyl hexanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of flavors and fragrances due to its unique odor profile.
Wirkmechanismus
The mechanism of action of O-prop-2-enyl hexanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release hexanethioic acid and prop-2-en-1-ol, which can further interact with biological molecules. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl hexanoate: Similar ester structure but with an allyl group instead of a prop-2-enyl group.
Diallyl carbonate: Contains two allyl groups and a carbonate functional group.
Allyl phenoxyacetate: Contains an allyl group and a phenoxyacetate group.
Uniqueness
O-prop-2-enyl hexanethioate is unique due to its thioester functional group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it valuable in various applications .
Eigenschaften
Molekularformel |
C9H16OS |
---|---|
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
O-prop-2-enyl hexanethioate |
InChI |
InChI=1S/C9H16OS/c1-3-5-6-7-9(11)10-8-4-2/h4H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
AAZYSSVFOKJVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=S)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.